AC-430
Overview
Description
AC-430 is an investigational, potent, and selective small molecule inhibitor of janus kinase 2 (JAK2). It is being developed by Ambit Biosciences, now owned by Daiichi Sankyo, for the treatment of cancer and autoimmune diseases . This compound is the ® optical isomer, although the (S) isomer and racemate are also discussed in patent descriptions .
Mechanism of Action
Target of Action
The primary target of (4-fluorophenyl)-[4-[(5-methyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl]methanol;hydrobromide, also known as AC-430, is Janus kinase 2 (JAK2) . JAK2 is a type of protein tyrosine kinase involved in the JAK-STAT signaling pathway, which is crucial for various biological processes such as cell growth, differentiation, and immune response .
Mode of Action
This compound acts as a potent and selective inhibitor of JAK2 . By binding to JAK2, it prevents the activation of this kinase, thereby inhibiting the phosphorylation and activation of STAT proteins, which are the downstream effectors in the JAK-STAT signaling pathway .
Biochemical Pathways
The inhibition of JAK2 by this compound affects the JAK-STAT signaling pathway . This pathway is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which triggers DNA transcription and activity of various genes .
Pharmacokinetics
A phase 1 clinical trial has been conducted to assess the safety, tolerability, and pharmacokinetics of single and multiple oral doses of this compound . The compound was administered orally under fasting conditions .
Result of Action
The inhibition of JAK2 by this compound can lead to the modulation of gene expression related to cell growth, differentiation, and immune response . This can result in the control of cellular processes that may be dysregulated in conditions such as cancer and autoimmune diseases .
Biochemical Analysis
Biochemical Properties
AC-430 plays a crucial role in biochemical reactions by inhibiting the activity of JAK2, a tyrosine-protein kinase involved in various signaling pathways . This inhibition affects several downstream processes, including cell proliferation and differentiation. This compound interacts with JAK2 by binding to its active site, thereby preventing the phosphorylation of key substrates . This interaction is highly specific, making this compound a valuable tool for studying JAK2-related pathways and diseases.
Cellular Effects
This compound has significant effects on various cell types and cellular processes. By inhibiting JAK2, this compound disrupts cell signaling pathways that are critical for cell growth and survival . This disruption leads to altered gene expression and changes in cellular metabolism. In cancer cells, this compound has been shown to induce apoptosis and inhibit proliferation . Additionally, this compound affects immune cells by modulating cytokine signaling, which can influence immune responses and inflammation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP-binding site of JAK2, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, such as STAT proteins, which are essential for transmitting signals from cytokine receptors to the nucleus . As a result, this compound can modulate gene expression and cellular responses to external stimuli. The specificity of this compound for JAK2 over other kinases is a key factor in its effectiveness and reduced off-target effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods . In vitro experiments have demonstrated that this compound can maintain its inhibitory effects on JAK2 for several hours, but prolonged exposure may lead to degradation and reduced efficacy . Long-term studies in vivo have indicated that this compound can have sustained effects on cellular function, although the exact duration of these effects can depend on the specific experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound effectively inhibits JAK2 activity without causing significant toxicity . Higher doses can lead to adverse effects, including hematological abnormalities and organ toxicity . Threshold effects have been observed, where a minimum concentration of this compound is required to achieve therapeutic benefits. These findings highlight the importance of optimizing dosage to balance efficacy and safety in preclinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with JAK2 . By inhibiting JAK2, this compound can affect the metabolism of cytokines and growth factors that rely on JAK2 signaling . This inhibition can alter metabolic flux and the levels of various metabolites, impacting cellular energy production and biosynthesis . Additionally, this compound may interact with other enzymes and cofactors involved in these pathways, further influencing cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes and accumulate in specific cellular compartments where JAK2 is localized . This compound may also interact with transporters and binding proteins that facilitate its uptake and distribution . The localization and accumulation of this compound can affect its activity and efficacy, as well as its potential side effects .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its target, JAK2, which is found in the cytoplasm and associated with the cell membrane . This compound can localize to these areas, where it exerts its inhibitory effects on JAK2 . Post-translational modifications and targeting signals may also influence the distribution of this compound within cells, directing it to specific compartments or organelles . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Preparation Methods
The preparation of AC-430 involves the synthesis of hydrobromide salts of (4-fluorophenyl)(4-(5-methyl-1H-pyrazol-3-ylamino)quinazolin-2-yl)methanol. The reaction conditions include the use of hydrogen bromide in ethanol and water under reflux . Industrial production methods are not extensively detailed in the available literature, but the synthesis typically involves multiple steps to ensure the purity and efficacy of the compound.
Chemical Reactions Analysis
AC-430 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
AC-430 has been investigated for various scientific research applications, including:
Chemistry: As a JAK2 inhibitor, this compound is used in the study of signal transduction pathways and enzyme inhibition.
Biology: It is used to understand the role of JAK2 in cellular processes and its implications in diseases.
Industry: The compound is used in the development of new therapeutic agents and in drug discovery research.
Comparison with Similar Compounds
AC-430 is unique due to its high selectivity and potency as a JAK2 inhibitor. Similar compounds include:
Ruxolitinib: Another JAK2 inhibitor used for the treatment of myelofibrosis and polycythemia vera.
Tofacitinib: A JAK inhibitor used for the treatment of rheumatoid arthritis and psoriatic arthritis.
Baricitinib: A JAK inhibitor used for the treatment of rheumatoid arthritis.
These compounds share similar mechanisms of action but differ in their selectivity, potency, and therapeutic applications .
Properties
IUPAC Name |
(4-fluorophenyl)-[4-[(5-methyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl]methanol;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O.BrH/c1-11-10-16(25-24-11)22-18-14-4-2-3-5-15(14)21-19(23-18)17(26)12-6-8-13(20)9-7-12;/h2-10,17,26H,1H3,(H2,21,22,23,24,25);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLABSVIPVOENF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC2=NC(=NC3=CC=CC=C32)C(C4=CC=C(C=C4)F)O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrFN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the impact of Glenium® ACE 430 on concrete freeze-thaw resistance compared to naphthalene-formaldehyde superplasticizers?
A: Research indicates that when concrete mix proportions, water-to-cement ratio, and fluidity are kept constant, utilizing Glenium® ACE 430 as a superplasticizer, compared to the naphthalene-formaldehyde-based SP-1, leads to a notable enhancement in concrete freeze-thaw resistance. Specifically, the concrete grade increased from F2300 to F2400. [] This improvement is attributed to the distinct chemical properties and mechanisms of action of polycarboxylate superplasticizers like Glenium® ACE 430.
Q2: How does Glenium® ACE 430 affect the internal structure of cement paste in concrete?
A: Studies employing phase composition analysis of cement paste revealed that using Glenium® ACE 430, especially in conjunction with silica fume, promotes the formation of a denser cement matrix. [] This denser structure arises from the improved dispersion of cement particles facilitated by Glenium® ACE 430, leading to enhanced packing density and reduced porosity within the cement paste.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.